molecular formula C12H13NOS B14380924 2-(Benzyloxy)-5-methyl-6H-1,3-thiazine CAS No. 89996-49-6

2-(Benzyloxy)-5-methyl-6H-1,3-thiazine

Katalognummer: B14380924
CAS-Nummer: 89996-49-6
Molekulargewicht: 219.30 g/mol
InChI-Schlüssel: GNVQIVKSUDANPE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Benzyloxy)-5-methyl-6H-1,3-thiazine is an organic compound that belongs to the class of thiazines. Thiazines are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. The presence of a benzyloxy group and a methyl group in the 2 and 5 positions, respectively, makes this compound unique and potentially useful in various chemical and biological applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-5-methyl-6H-1,3-thiazine can be achieved through several methods. One common approach involves the reaction of 2-aminothiophenol with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, forming the benzyloxy group. The resulting intermediate is then cyclized with formaldehyde and a methylating agent to introduce the methyl group at the 5 position.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Benzyloxy)-5-methyl-6H-1,3-thiazine undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzoate derivative.

    Reduction: The thiazine ring can be reduced under catalytic hydrogenation conditions.

    Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium or nickel catalyst.

    Substitution: Sodium hydride or other strong bases in the presence of suitable electrophiles.

Major Products Formed

    Oxidation: Benzoate derivatives.

    Reduction: Reduced thiazine derivatives.

    Substitution: Various substituted thiazine compounds depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-(Benzyloxy)-5-methyl-6H-1,3-thiazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Wirkmechanismus

The mechanism of action of 2-(Benzyloxy)-5-methyl-6H-1,3-thiazine involves its interaction with specific molecular targets. The benzyloxy group can interact with enzymes and receptors, modulating their activity. The thiazine ring structure allows for binding to various biological macromolecules, influencing cellular pathways and processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(Benzyloxy)-1,3-thiazine: Lacks the methyl group at the 5 position.

    5-Methyl-1,3-thiazine: Lacks the benzyloxy group.

    2-(Benzyloxy)-4-methyl-1,3-thiazine: Methyl group at the 4 position instead of the 5 position.

Uniqueness

2-(Benzyloxy)-5-methyl-6H-1,3-thiazine is unique due to the specific positioning of the benzyloxy and methyl groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

89996-49-6

Molekularformel

C12H13NOS

Molekulargewicht

219.30 g/mol

IUPAC-Name

5-methyl-2-phenylmethoxy-6H-1,3-thiazine

InChI

InChI=1S/C12H13NOS/c1-10-7-13-12(15-9-10)14-8-11-5-3-2-4-6-11/h2-7H,8-9H2,1H3

InChI-Schlüssel

GNVQIVKSUDANPE-UHFFFAOYSA-N

Kanonische SMILES

CC1=CN=C(SC1)OCC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.